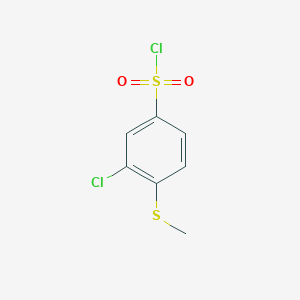

3-Chloro-4-(methylsulfanyl)benzene-1-sulfonyl chloride

Descripción

Propiedades

IUPAC Name |

3-chloro-4-methylsulfanylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2S2/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZBNKRNIIFPCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

3-Chloro-4-(methylsulfanyl)benzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds. Its sulfonyl chloride group is highly reactive, allowing for nucleophilic substitution reactions. This property is exploited in the preparation of sulfonamides and other derivatives.

Table 1: Key Reactions Involving this compound

| Reaction Type | Conditions | Product Type |

|---|---|---|

| Nucleophilic substitution | Base-catalyzed, room temperature | Sulfonamides |

| Coupling reactions | Palladium-catalyzed | Biaryl compounds |

| Acylation | Acidic conditions | Acylated products |

Pharmaceutical Applications

Antibacterial Agents

The compound is utilized in the synthesis of antibacterial agents. For instance, derivatives of sulfonamides have been developed from this compound, which exhibit significant antimicrobial activity against various pathogens.

Case Study: Development of Antibacterial Sulfonamides

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of sulfonamide derivatives from this compound. These compounds demonstrated enhanced activity against resistant strains of bacteria compared to traditional sulfonamides, highlighting the potential for developing new drugs targeting bacterial infections.

Agrochemical Applications

Herbicides and Insecticides

The compound is also explored in the formulation of herbicides and insecticides. Its ability to modify biological pathways makes it a candidate for creating effective agrochemicals.

Table 2: Agrochemical Products Derived from this compound

| Product Name | Active Ingredient | Application Area |

|---|---|---|

| Herbicide A | Sulfonamide derivative | Weed control |

| Insecticide B | Chlorinated phenyl derivative | Pest management |

Material Science

Polymer Chemistry

In polymer science, this compound is used as a reagent for modifying polymers to enhance their properties, such as thermal stability and chemical resistance.

Case Study: Modification of Polymers

Research published in Polymer Chemistry demonstrated that incorporating sulfonyl chlorides into polymer matrices improved their mechanical properties significantly. The study indicated that polymers treated with this compound exhibited increased tensile strength and thermal stability.

Mecanismo De Acción

The mechanism by which 3-Chloro-4-(methylsulfanyl)benzene-1-sulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamides or sulfonic acids, which can then participate in further chemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparación Con Compuestos Similares

Table 1: Structural and Physical Properties of Selected Sulfonyl Chlorides

Key Observations:

- Reactivity: The trifluoromethyl (-CF₃) group in enhances electrophilicity at the sulfonyl chloride, accelerating nucleophilic substitution reactions compared to the methylsulfanyl (-SMe) or methyl (-CH₃) analogs. The methylsulfanyl group’s electron-donating nature may reduce hydrolysis rates relative to -CF₃ or -F substituents .

- Stability: Compounds with electron-withdrawing groups (e.g., -CF₃) often require stringent storage conditions (e.g., -20°C, dry) due to heightened moisture sensitivity , whereas methyl-substituted analogs (e.g., ) exhibit greater stability at room temperature.

- Solubility: The pyridin-4-yloxy group in improves solubility in polar solvents, making it advantageous for pharmaceutical applications.

Actividad Biológica

3-Chloro-4-(methylsulfanyl)benzene-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and applications in various research domains.

This compound is an aromatic sulfonyl chloride characterized by the presence of a chlorinated benzene ring with a methylthio group. The general synthetic route involves the chlorination of corresponding methyl sulfide compounds under controlled conditions.

Synthesis Overview:

- Starting Material: 4-Methylthioaniline or similar derivatives.

- Reagents: Chlorinating agents such as thionyl chloride (SOCl₂).

- Conditions: The reaction typically occurs under reflux conditions to ensure complete conversion to the sulfonyl chloride.

Biological Activity

The biological activities of this compound include antimicrobial, anticancer, and anti-inflammatory properties. These activities are attributed to its ability to interact with various biological targets, including proteins and nucleic acids.

Antimicrobial Activity

Research indicates that sulfonyl chlorides can exhibit significant antibacterial and antifungal properties. For instance, studies have shown that derivatives of sulfonyl chlorides can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activities of Sulfonyl Chlorides

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

Sulfonyl chlorides have been investigated for their potential in cancer therapy. The mechanism often involves the formation of covalent bonds with amino acids in proteins, leading to alterations in protein function and cellular signaling pathways. Recent studies suggest that this compound may induce apoptosis in cancer cells through these mechanisms .

Case Study: Anticancer Activity

A study conducted on various sulfonamide derivatives showed that compounds similar to this compound exhibited cytotoxic effects against human cancer cell lines, with IC50 values ranging from 5 to 15 µM .

The biological activity of this compound is largely attributed to its electrophilic nature, allowing it to react with nucleophiles such as amines and thiols. This reactivity can lead to modifications in biomolecules, influencing their activity and stability.

Key Mechanisms:

- Covalent Modification: Reacts with nucleophilic sites on proteins.

- Enzyme Inhibition: Potentially inhibits enzymes involved in critical cellular processes.

Applications in Research and Industry

The compound is not only relevant in medicinal chemistry but also finds applications in:

- Organic Synthesis: As a building block for more complex molecules.

- Pharmaceutical Development: Investigated for potential drug development due to its biological activities.

Métodos De Preparación

Reaction Scheme and Conditions

- The fundamental synthetic approach involves the sulfonylation of 3-(methylsulfanyl)benzene using chlorosulfonic acid (ClSO3H) as the sulfonylating agent.

- The reaction is typically conducted under controlled low temperatures to manage the exothermic nature of the sulfonylation.

- The process yields the target sulfonyl chloride with good selectivity and yield.

Industrial Scale Adaptations

- Industrial production employs automated reactors for precise control of temperature and pressure.

- This scale-up ensures high purity and yield, optimizing reaction kinetics and minimizing side reactions.

Alternative Preparation via Chlorination and Reduction Steps

Chlorination of 4-Alkylbenzenesulfonyl Chlorides

- Starting from 4-alkylbenzenesulfonyl chlorides , chlorination at the 3-position is achieved by passing chlorine gas in the presence of catalysts such as iron(III) chloride or a combination of iron(III) chloride and iodine.

- The reaction is conducted solvent-free at temperatures between 60°C to 90°C , preferably 70–80°C.

- Chlorination proceeds until approximately 100% conversion , monitored by gas chromatography.

- The product is predominantly 3-chloro-4-alkylbenzenesulfonyl chloride , obtained in near-quantitative yield.

Reduction to Sulfinic Acid and Subsequent Methylation

- The chlorinated sulfonyl chloride is reduced in aqueous medium using sodium sulfite or bisulfite at pH 8–10 and temperatures of 40–90°C to form 3-chloro-4-alkylbenzenesulfinic acid .

- This intermediate is then reacted with chloroacetic acid under basic conditions (pH 9–10) and heated to 95–105°C to introduce the methylsulfanyl group via condensation and decarboxylation steps.

- The overall process can be conducted as a single-vessel operation , enhancing efficiency and yield (close to 100%).

| Step | Reagents/Conditions | Temperature (°C) | pH | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination | Cl2, FeCl3 catalyst, no solvent | 70–80 | N/A | ~100 | Monitored by GC; minimal dichloro by-products |

| Reduction | Na2SO3 or NaHSO3, aqueous | 40–90 | 8–10 | ~100 | Maintained pH; sulfinic acid crystallizes |

| Methylation | Chloroacetic acid, NaOH | 95–105 | 9–10 | High | Condensation and decarboxylation to methylsulfanyl |

Recent Advances: One-Step Catalytic Process Using Microchannel Reactors

- A novel method involves the catalytic reaction of 3-chloro-4-toluenesulfonyl chloride dissolved in dimethyl sulfoxide (DMSO) with methanol in a microchannel reactor .

- The DMSO solution contains 40–50% of the sulfonyl chloride, and the flow rates are controlled precisely (e.g., 1 mL/min for DMSO solution, with a 1:2 ratio of DMSO solution to methanol).

- This method achieves simultaneous methylsulfonylation and sulfonyl chloride functionalization , reducing reaction steps and by-product formation.

- The microchannel reactor setup enhances heat and mass transfer, improving reaction efficiency and atom economy.

Analytical and Purification Considerations

- The degree of chlorination is routinely monitored by gas chromatography (GC) .

- Purification can involve washing, distillation, crystallization, or liquid-liquid extraction using solvents like toluene or chlorobenzene.

- The final product typically exhibits purity above 97%, with minor traces of starting materials or dichloro derivatives.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Sulfonylation with ClSO3H | 3-(Methylsulfanyl)benzene | Chlorosulfonic acid, low temperature | Direct, straightforward | Exothermic, requires temperature control |

| Chlorination & Reduction Route | 4-Alkylbenzenesulfonyl chloride | Cl2, FeCl3 catalyst; Na2SO3 reduction; chloroacetic acid methylation | High yield, scalable, well-studied | Multi-step, requires careful pH control |

| Microchannel Reactor Catalysis | 3-Chloro-4-toluenesulfonyl chloride (in DMSO) | Methanol, microchannel reactor, controlled flow | One-step, reduced by-products, efficient | Requires specialized equipment |

Research Findings and Industrial Implications

- The chlorination and subsequent reduction-methylation sequence is well-established and documented in patents (e.g., US5498798A), demonstrating near-quantitative yields and high purity suitable for industrial application.

- The microchannel reactor approach (CN113896665B) represents a modern advancement, improving atom economy and reducing waste, aligning with green chemistry principles.

- These methods enable the production of 3-chloro-4-(methylsulfanyl)benzene-1-sulfonyl chloride as a versatile intermediate for further chemical transformations, including sulfonamide synthesis and oxidation to sulfones or sulfoxides.

Q & A

Q. What are the common synthetic routes for 3-chloro-4-(methylsulfanyl)benzene-1-sulfonyl chloride?

- Methodological Answer: The compound is typically synthesized via chlorination of precursor molecules. One route involves the controlled chlorination of 4-(methylsulfanyl)benzoic acid derivatives using chlorine gas in the presence of FeCl₃ as a catalyst at elevated temperatures (80–100°C) . Another approach employs sulfonation followed by chlorination: sodium 4-hydroxybenzenesulfonate reacts with halogenated intermediates (e.g., 4-(bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene) in ethanol under reflux (100°C), followed by acidification with HCl to isolate the sulfonyl chloride . Key considerations include reaction stoichiometry, inert atmosphere, and purification via solvent extraction (e.g., ethyl acetate).

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:

- ¹H/¹⁹F NMR : Identifies proton environments and fluorine substituents (e.g., δ 5.10 ppm for benzylic protons, δ 57 ppm for trifluoromethoxy groups) .

- LCMS : Validates molecular weight (e.g., m/z 381 [MH]⁺ for related derivatives) .

- Elemental Analysis : Confirms purity via %C, %H, %Cl, and %S matching theoretical values.

- FT-IR : Detects sulfonyl chloride stretches (~1370 cm⁻¹ and 1170 cm⁻¹) .

Q. Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅Cl₂O₂S₂ | |

| Molecular Weight | 225.09 g/mol | |

| CAS Registry Number | 42413-03-6 | |

| Purity (Typical) | ≥97% |

Q. How can researchers purify this compound after synthesis?

- Methodological Answer: Post-synthesis purification involves:

- Recrystallization : Use non-polar solvents (e.g., hexane/ethyl acetate mixtures) to remove unreacted starting materials.

- Chromatography : Silica gel column chromatography with gradients of dichloromethane/methanol (95:5) resolves impurities .

- Solvent Extraction : Acidic workup (pH = 1 with HCl) followed by ethyl acetate extraction isolates the product from aqueous byproducts .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer: The compound is hygroscopic and sensitive to hydrolysis. Store in amber glass bottles under inert gas (argon/nitrogen) at 2–8°C to prevent decomposition . Avoid prolonged exposure to moisture or light. Stability tests (TGA/DSC) indicate decomposition onset at ~150°C.

Q. How can researchers verify the reactivity of the sulfonyl chloride group?

- Methodological Answer: Reactivity assays include:

- Nucleophilic Substitution : React with amines (e.g., benzylamine) in dry THF at 0°C to form sulfonamides .

- Hydrolysis Kinetics : Monitor hydrolysis to sulfonic acid in aqueous buffers (pH 7.4, 25°C) via conductivity measurements .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural analysis?

- Methodological Answer: Contradictions arise from solvent effects or impurities. To resolve:

- Variable Temperature NMR : Assess conformational changes (e.g., rotamers) in DMSO-d₆ at 25–80°C .

- 2D NMR (COSY, HSQC) : Confirm proton-proton and carbon-proton correlations to assign ambiguous signals.

- Spiking Experiments : Add authentic samples of suspected impurities to identify overlapping peaks .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) to enhance chlorination efficiency .

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., over-chlorination) .

- DoE (Design of Experiments) : Use factorial designs to optimize temperature, stoichiometry, and solvent ratios. Pilot studies report 85% yield under optimized FeCl₃-catalyzed conditions .

Q. How does the methylsulfanyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer: The methylsulfanyl group acts as a directing group in C–H functionalization. For example:

- Pd-Catalyzed Arylation : React with aryl iodides in the presence of Pd(OAc)₂/Xantphos to form biaryl sulfonamides .

- Oxidative Stability : The –SMe group oxidizes to sulfoxide/sulfone under strong oxidants (e.g., mCPBA), altering electronic properties .

Q. What computational methods predict the compound’s reactivity in biological systems?

- Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with proteases (e.g., thrombin) via sulfonyl chloride’s electrophilic sulfur .

- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., sulfur atom f⁻ = 0.12, f⁺ = 0.85) .

- MD Simulations : Assess binding stability in aqueous environments (GROMACS, AMBER) to guide drug design .

Q. How can researchers address discrepancies in reported biological activity across studies?

- Methodological Answer:

Discrepancies may stem from assay conditions or impurities. Mitigate via: - Standardized Assays : Use validated protocols (e.g., NIH/EPA Tox21) for cytotoxicity or enzyme inhibition.

- HPLC-PDA Purity Checks : Ensure >98% purity before biological testing .

- SAR Studies : Compare analogues (e.g., 3-chloro-5-(trifluoromethyl) derivatives) to isolate structural contributors .

Data Contradiction Analysis Example

Scenario: Conflicting melting points (mp) reported (76–80°C vs. 18–20°C).

Resolution:

- Verify purity via DSC (sharp peak indicates pure compound).

- Check solvent history (e.g., recrystallization solvents alter mp).

- Cross-reference with high-purity commercial samples (e.g., Thermo Scientific, 97%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.